molecular formula C15H20O3 B14611408 2-Phenoxyethyl 3-ethylpent-2-enoate CAS No. 60359-26-4

2-Phenoxyethyl 3-ethylpent-2-enoate

Cat. No.: B14611408
CAS No.: 60359-26-4
M. Wt: 248.32 g/mol
InChI Key: IAHGTONFJWFZBP-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-ethylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group attached to an ethylpentenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3-ethylpent-2-enoate typically involves the esterification of 2-phenoxyethanol with 3-ethylpent-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3-ethylpent-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenoxyethyl 3-ethylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-ethylpent-2-enoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis to release the active phenoxyethanol, which can further interact with biological targets. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative phosphorylation and other metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A related compound with similar structural features but different functional groups.

    Phenoxyacetic acid: Another related compound with a carboxylic acid group instead of an ester.

    Phenoxyacetaldehyde: A compound with an aldehyde group instead of an ester.

Uniqueness

2-Phenoxyethyl 3-ethylpent-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

60359-26-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-phenoxyethyl 3-ethylpent-2-enoate

InChI

InChI=1S/C15H20O3/c1-3-13(4-2)12-15(16)18-11-10-17-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

IAHGTONFJWFZBP-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCCOC1=CC=CC=C1)CC

Origin of Product

United States

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